4-(trans-4-Ethylcyclohexyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[4-(4-ethylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCELWUDZLZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675232 | |
| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164220-57-9 | |
| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This compound is a key building block in organic synthesis, particularly valued for its role in creating complex molecular architectures relevant to drug discovery and materials science.
Core Chemical Properties
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a trans-4-ethylcyclohexyl group. Boronic acids are characteristically mild Lewis acids that are stable and easy to handle, making them crucial reagents in modern organic synthesis.[1]
General Information:
| Property | Value | Reference |
| IUPAC Name | (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid | [2] |
| Synonyms | B-[4-(trans-4-ethylcyclohexyl)phenyl]-boronic acid | [3] |
| CAS Number | 164220-57-9 | [3][4][5] |
| Molecular Formula | C₁₄H₂₁BO₂ | [3] |
| Molecular Weight | 232.13 g/mol | [3] |
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White powder or crystal | [5] |
| Purity | Typically ≥95% - 99% | [3][5] |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | [1] |
| Storage | Store in a sealed container, often under an inert atmosphere at 2-8°C. | [5][6] |
Reactivity and Applications
The primary utility of this compound stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming C-C bonds between sp²-hybridized carbon atoms, essential for synthesizing biaryl and poly-aryl structures.[7][8][9]
Key Applications:
-
Drug Development: The trans-cyclohexylphenyl motif is a common scaffold in medicinal chemistry. This boronic acid serves as a crucial intermediate for synthesizing compounds with potential therapeutic activities. Boronic acids themselves have gained significant interest in medicinal chemistry, with approved drugs like Bortezomib demonstrating their potential.[10] Phenylboronic acid derivatives are also explored for use in drug delivery systems, such as pH-sensitive hydrogels.[11]
-
Liquid Crystals: Biaryl structures containing cyclohexyl rings are fundamental components of many liquid crystal materials. The Suzuki reaction using this compound allows for the precise construction of molecules with the necessary rigidity and electronic properties for liquid crystal displays.[8]
-
Organic Synthesis: It serves as a versatile building block for introducing the 4-(trans-4-ethylcyclohexyl)phenyl group into a wide range of organic molecules.[10]
A general workflow for utilizing this compound in a research context is outlined below.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][12] The reaction couples an organoboron compound (like this compound) with a halide or triflate in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.
Experimental Protocols
Detailed experimental procedures are critical for successful synthesis. Below are representative protocols for the synthesis of a generic arylboronic acid and its subsequent use in a Suzuki coupling reaction.
A. Synthesis of Arylboronic Acids via Grignard Reaction
A common method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[10]
Methodology:
-
Grignard Formation: To a flame-dried, three-necked flask equipped with a condenser and magnetic stirrer, add magnesium turnings. Add a solution of the corresponding aryl bromide (e.g., 1-bromo-4-(trans-4-ethylcyclohexyl)benzene) in anhydrous THF dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine.
-
Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF. Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by slowly adding it to a cold aqueous solution of HCl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by recrystallization or column chromatography.
B. Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for coupling this compound with an aryl bromide.[7][13]
Materials:
-
This compound (1.05 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, ~2.0 equiv.)
-
Solvent (e.g., n-propanol, toluene, or DME)
Methodology:
-
Reaction Setup: In a round-bottomed flask, combine the aryl bromide, this compound, and the solvent.
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents: Add the palladium catalyst and the aqueous base solution to the mixture under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final biaryl product.[13]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. parchem.com [parchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID CAS#: 146862-02-4 [m.chemicalbook.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenylboronic acid (CAS 164220-57-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a trans-substituted ethylcyclohexyl group. This unique structural combination makes it a valuable building block in several areas of chemical synthesis, most notably in the development of liquid crystals and as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its application in medicinal chemistry is also an area of growing interest, with boronic acids, in general, being investigated for various therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, key reactions, and potential applications.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is readily available from commercial suppliers, other specific physical constants like melting and boiling points are not consistently reported in the literature for this specific compound.
| Property | Value | Reference |
| CAS Number | 164220-57-9 | [1][2] |
| Molecular Formula | C₁₄H₂₁BO₂ | [3] |
| Molecular Weight | 232.13 g/mol | [3] |
| Appearance | White powder | [4] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in polar organic solvents like THF, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. | General boronic acid solubility |
Synthesis and Purification
General Synthesis Protocol
The synthesis of this compound typically involves the borylation of a corresponding aryl halide or organometallic reagent. A common approach is the reaction of an organolithium or Grignard reagent, formed from 1-bromo-4-(trans-4-ethylcyclohexyl)benzene, with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis via Organolithium Reagent
-
Preparation of the Organolithium Reagent: To a solution of 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.5 eq) is then added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified as described in the following section.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification
The purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. Recrystallization and column chromatography are common methods.
Experimental Protocol: Purification by Recrystallization
-
The crude this compound is dissolved in a minimal amount of a hot solvent system, such as a mixture of acetone and water or toluene.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting white crystals are collected by vacuum filtration, washed with a cold solvent (e.g., cold hexanes), and dried under vacuum.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, the benzylic proton of the cyclohexyl ring around 2.5 ppm, and aliphatic protons of the ethyl and cyclohexyl groups in the upfield region of 0.8-2.0 ppm. The protons of the B(OH)₂ group would appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would appear in the 125-140 ppm region. The carbon attached to the boron atom would be expected around 130-135 ppm. Aliphatic carbons of the cyclohexyl and ethyl groups would be found in the 10-50 ppm range.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the boronic acid hydroxyl groups around 3200-3500 cm⁻¹, C-H stretches for the aromatic and aliphatic moieties (2800-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and a B-O stretching vibration around 1350 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (232.13 g/mol ).
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A reaction vessel is charged with this compound (1.2 eq), an aryl halide (e.g., a bromobenzene derivative, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for several hours, with the progress monitored by techniques like TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Liquid Crystals
The rigid and elongated structure imparted by the trans-ethylcyclohexylphenyl moiety makes this boronic acid a valuable precursor for the synthesis of liquid crystal materials.[8] The resulting biaryl compounds often exhibit desirable mesophase behavior and are used in liquid crystal displays (LCDs).
Potential in Drug Development
While specific biological activities for this compound are not well-documented beyond a general supplier claim of "healing drugs," the broader class of boronic acids has significant applications in medicinal chemistry.[4][9][10] They are known to act as enzyme inhibitors and have been incorporated into approved drugs. The lipophilic ethylcyclohexyl group in this molecule could potentially enhance its membrane permeability and interaction with biological targets. Further research is needed to explore its specific therapeutic potential.
Handling and Safety
Boronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile synthetic intermediate with established applications in materials science, particularly in the synthesis of liquid crystals. Its utility in organic synthesis is primarily demonstrated through the robust and efficient Suzuki-Miyaura cross-coupling reaction. While its potential in drug discovery remains largely unexplored, the growing interest in boronic acid-containing pharmaceuticals suggests that this compound and its derivatives may find future applications in this field. This guide provides a foundational understanding for researchers and developers working with this valuable chemical building block.
References
- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. parchem.com [parchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. [4-(TRANS-4-N-PROPYLCYCLOHEXYL)PHENYL]BORONIC ACID(146862-02-4) 1H NMR [m.chemicalbook.com]
- 6. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Application Data for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of published spectral data for this specific compound, this guide presents expected spectral data based on the analysis of structurally similar compounds. It also includes detailed experimental protocols for its synthesis and spectral characterization, alongside a visualization of a common application in cross-coupling reactions.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 164220-57-9[1][2][3][4] |
| Molecular Formula | C₁₄H₂₁BO₂[1][2] |
| Molecular Weight | 232.13 g/mol [1][2] |
| Appearance | Expected to be a white to off-white solid[3] |
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These predictions are based on the known spectral properties of analogous 4-substituted phenylboronic acids and cyclohexyl-containing compounds.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 7.8 | d | 2H | Aromatic C-H (ortho to boronic acid) |
| ~ 7.4 - 7.2 | d | 2H | Aromatic C-H (meta to boronic acid) |
| ~ 5.5 - 4.5 | br s | 2H | B(OH)₂ |
| ~ 2.6 - 2.4 | tt | 1H | Cyclohexyl C-H (benzylic) |
| ~ 1.9 - 1.8 | m | 4H | Cyclohexyl C-H (axial) |
| ~ 1.5 - 1.4 | m | 4H | Cyclohexyl C-H (equatorial) |
| ~ 1.3 - 1.1 | m | 1H | Cyclohexyl C-H (on ethyl-substituted carbon) |
| ~ 1.0 - 0.8 | q | 2H | -CH₂-CH₃ |
| ~ 0.8 - 0.7 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 140 | Aromatic C-B |
| ~ 135 - 130 | Aromatic C-H (ortho to boronic acid) |
| ~ 128 - 125 | Aromatic C-H (meta to boronic acid) |
| ~ 130 - 125 | Aromatic C (ipso to cyclohexyl) |
| ~ 45 - 40 | Cyclohexyl C-H (benzylic) |
| ~ 35 - 30 | Cyclohexyl C-H |
| ~ 30 - 25 | Cyclohexyl C-H |
| ~ 30 - 25 | -CH₂-CH₃ |
| ~ 12 - 10 | -CH₂-CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl and ethyl) |
| ~ 1610 - 1580 | Medium | Aromatic C=C stretch |
| ~ 1400 - 1300 | Strong | B-O stretch |
| ~ 1100 - 1000 | Strong | C-B stretch |
| ~ 850 - 800 | Strong | Aromatic C-H out-of-plane bend (para-substituted) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion |
| 232.16 | [M]⁺ (Calculated for C₁₄H₂₁¹¹BO₂) |
| 214.15 | [M - H₂O]⁺ |
| 187.13 | [M - C₂H₅ - H₂O]⁺ |
| 149.10 | [M - C₆H₁₀ - H₂O]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectral analysis of this compound.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling Approach
A plausible synthetic route to this compound involves the Miyaura borylation of a suitable aryl halide.
Materials:
-
1-bromo-4-(trans-4-ethylcyclohexyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture under a positive pressure of inert gas.
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The aqueous layer is acidified with HCl (1 M) to a pH of ~2, leading to the precipitation of the boronic acid.
-
The precipitate is filtered, washed with cold water and hexane, and then dried under vacuum to yield this compound.
Spectral Acquisition Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Carbon NMR spectra are acquired using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) for ESI, or introduced directly for EI.
-
Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, scanning over a relevant m/z range.
Application Workflow: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds.
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) catalyst. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[5][6][7] This powerful reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.
References
- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. parchem.com [parchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
A Technical Guide to the Commercial Availability and Application of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, a specialized chemical intermediate. The focus of this document is on its commercial availability, key physicochemical properties, and practical applications in synthetic chemistry, particularly within the context of research and drug development. This guide is intended to serve as a resource for professionals seeking to source and utilize this compound in their laboratory work.
Physicochemical Properties
This compound is an organic compound belonging to the family of arylboronic acids. These compounds are notable for their utility as key building blocks in organic synthesis. The general properties of the compound are summarized below.
| Property | Value |
| CAS Number | 164220-57-9[1][2][3] |
| Molecular Formula | C14H21BO2[2] |
| Molecular Weight | 232.1263 g/mol [2] |
| Appearance | White powder[3] |
| Synonyms | Boronic acid, B-[4-(trans-4-ethylcyclohexyl)phenyl]-[2] |
Commercial Availability
This compound is available from a number of specialized chemical suppliers. The purity and quantities offered can vary, catering to different scales of research and development needs, from laboratory-scale synthesis to pilot-scale production. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Catalog Number | Purity | Available Quantities |
| AbacipharmTech | BD1728728[1] | Not specified | Contact supplier |
| American Custom Chemicals Corporation | Not specified | 95%[2] | 10g[2] |
| Zhejiang Jiuzhou Chem Co., Ltd | Not specified | 99%[3] | Up to 1-100 Metric Ton/Day[3] |
Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Applications in Research and Drug Development
Arylboronic acids are critical reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of medicinal chemistry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The cyclohexylphenyl moiety of this particular boronic acid allows for the introduction of a bulky, lipophilic group, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The boronic acid functional group itself has gained significant attention in drug discovery.[4][5] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade), a proteasome inhibitor used in cancer therapy.[4][6] The development of such drugs highlights the importance of novel boronic acid building blocks in creating new therapeutic agents.[4]
Experimental Protocols
The following sections provide generalized methodologies relevant to the handling, quality control, and application of this compound.
Upon receiving a commercial sample, it is standard practice for researchers to verify its identity and purity. The following are typical analytical methods employed for the quality control of arylboronic acids:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. Many suppliers have HPLC systems to ensure quality.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
This protocol outlines a typical procedure for using an arylboronic acid in a Suzuki-Miyaura reaction. The specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the substrate.
-
Reagents and Setup:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Solvent:
-
Add a degassed solvent system. Common choices include a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution for the base.
-
-
Reaction:
-
Heat the reaction mixture with stirring. Reaction temperatures typically range from 80°C to 110°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other inorganic salts.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
-
Visualization of Workflows
The following diagrams illustrate the logical flow from sourcing the chemical to its final application and analysis in a research setting.
References
- 1. (4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, CasNo.164220-57-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Suzuki-Miyaura Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate has become indispensable in academic research and the pharmaceutical industry for the synthesis of biaryls, polyolefins, styrenes, and other complex organic molecules. This guide provides a comprehensive overview of the core reagents, their comparative performance, and detailed experimental protocols.
Core Reagents and Their Roles
The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of its key components: the organoboron nucleophile, the electrophilic partner, the catalyst, ligands, and a base.
Organoboron Reagents: The choice of the organoboron reagent is critical and influences the reaction's efficiency and scope. The most common classes are boronic acids, boronic esters, and organotrifluoroborates.
-
Boronic Acids (R-B(OH)₂): These are the most frequently used organoboron reagents due to their commercial availability, general stability, and high reactivity. However, they can be prone to protodeboronation and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry.
-
Boronic Esters (R-B(OR)₂): Boronic esters, such as pinacol esters, offer greater stability compared to boronic acids, making them easier to handle and purify. They are less reactive than boronic acids and often require hydrolysis in situ to the corresponding boronic acid for efficient transmetalation.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids are exceptionally stable to air and moisture, offering a significant advantage in terms of handling and storage. They are less prone to protodeboronation than boronic acids and often lead to higher yields and faster reaction times.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are a class of "caged" boronic acids that exhibit remarkable stability to a wide range of reaction conditions, including anhydrous Suzuki-Miyaura coupling conditions. This stability allows for their use in iterative cross-coupling strategies. The boronic acid can be readily unmasked under mild aqueous basic conditions when needed for the coupling reaction.
Electrophilic Partners: The reactivity of the electrophilic partner is a key factor in the success of the coupling reaction. The general order of reactivity for the leaving group (X) is I > Br > OTf >> Cl.
-
Aryl and Vinyl Halides: Aryl and vinyl iodides and bromides are the most common electrophiles due to their high reactivity. Aryl chlorides are more challenging substrates but are often more readily available and cost-effective. The use of specialized catalyst systems with electron-rich and bulky ligands has enabled the efficient coupling of aryl chlorides.
-
Triflates (OTf): Triflates are excellent leaving groups and serve as effective alternatives to halides.
Catalysts and Ligands: Palladium complexes are the most widely used catalysts for Suzuki-Miyaura coupling. The active catalytic species is a Pd(0) complex, which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂). Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium center, enhancing its reactivity, and influencing the reaction's efficiency. Electron-rich and bulky ligands generally facilitate the key steps of oxidative addition and reductive elimination.
Bases: A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield.
Data Presentation: Comparative Performance of Reagents
The following tables summarize quantitative data from various studies to illustrate the relative performance of different reagents in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Organoboron Reagents in the Coupling of 4-Anisylboron Compounds with 4-Bromoacetophenone
| Organoboron Reagent | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Anisylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 2 | 95 | |
| Potassium 4-Anisyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 1 | 98 |
Table 2: Comparison of Aryl Halides in the Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 92 | |
| 4-Bromotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 88 | |
| 4-Chlorotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Table 3: Coupling of Various (Hetero)aryl Halides with p-Tolylboronic Acid
| (Hetero)aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | |
| 2-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | |
| 5-Bromothiophene-2-carbaldehyde | Pd/SPhos | SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 93 | |
| 4-Chloro-7-azaindole | Pd/SPhos | SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using a palladium acetate catalyst and SPhos as the ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride with an Arylboronic Acid in Aqueous Media
This protocol describes a mild and environmentally friendly procedure for the coupling of heteroaryl chlorides.
Materials:
-
Heteroaryl chloride (0.1 mmol, 1.0 equiv)
-
p-Tolylboronic acid (0.15 mmol, 1.5 equiv)
-
Potassium carbonate (K₂CO₃, 0.3 mmol, 3.0 equiv)
-
Pd/SPhos G3 precatalyst (5 mol%)
-
Water:Acetonitrile (4:1, 1 mL)
Procedure:
-
In a vial, combine the heteroaryl chloride, p-tolylboronic acid, K₂CO₃, and the Pd/SPhos G3 precatalyst.
-
Add the water:acetonitrile solvent mixture.
-
Stir the reaction mixture at 37 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Preparation of a Potassium Aryltrifluoroborate from an Arylboronic Acid
This procedure outlines the straightforward conversion of a boronic acid to its more stable trifluoroborate salt.
Materials:
-
Phenylboronic acid (1.0 equiv)
-
Methanol
-
Saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv)
Procedure:
-
Dissolve the phenylboronic acid in methanol.
-
Slowly add the saturated aqueous solution of KHF₂ to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Mandatory Visualization
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This diagram illustrates the three key steps of the Suzuki-Miyaura coupling: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This sterically hindered boronic acid is a valuable building block in the synthesis of complex molecules, particularly in the development of liquid crystals and novel pharmaceutical agents. The protocols provided herein are based on established methodologies for Suzuki couplings with sterically demanding substrates.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of starting materials have made it an indispensable tool in modern organic synthesis.
The use of this compound introduces a bulky lipophilic moiety, which can be advantageous for modulating the physicochemical properties of target molecules in drug discovery and materials science. However, the steric hindrance presented by the trans-4-ethylcyclohexyl group requires careful optimization of reaction conditions to achieve high yields. Key parameters for a successful coupling include the choice of palladium catalyst, ligand, base, and solvent system.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative aryl bromides, 4-bromoanisole and 4-bromotoluene. These conditions are derived from general protocols for sterically hindered Suzuki couplings and provide a strong starting point for optimization.
Table 1: Suzuki Coupling with 4-Bromoanisole
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | ~85-95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | ~80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 24 | ~70-80 |
Table 2: Suzuki Coupling with 4-Bromotoluene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 2-MeTHF/H₂O (10:1) | 100 | 12 | ~85-95 |
| 2 | Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 18 | ~80-90 |
| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 95 | 24 | ~75-85 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with 4-bromoanisole and 4-bromotoluene.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 292 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (10 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 4-methoxy-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.
Protocol 2: Suzuki Coupling of this compound with 4-Bromotoluene
Materials:
-
This compound (1.2 mmol, 292 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-bromotoluene, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add 2-MeTHF and deionized water via syringe.
-
Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion (typically 12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with hexanes) to yield 4-methyl-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. This versatile building block is frequently employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials where the introduction of a bulky, lipophilic moiety is desired.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in modern organic synthesis. It facilitates the formation of biaryl compounds, vinylarenes, and polyenes from the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. Key advantages of this reaction include its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.
The general transformation for the Suzuki-Miyaura coupling is as follows:
where Ar and Ar' represent aryl or vinyl groups, and X is a halide (I, Br, Cl) or a triflate.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that optimal conditions may vary depending on the specific substrate and desired outcome.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides may require more active catalysts and harsher conditions. |
| Boronic Acid | This compound (1.1 - 1.5 equiv) | A slight excess is typically used to ensure complete consumption of the halide. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand (1-5 mol%) | Catalyst choice is crucial and may require screening. |
| Ligand (if using Pd(OAc)₂) | Triphenylphosphine (PPh₃), SPhos, XPhos | Buchwald-type ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv) | The choice of base can significantly impact the reaction rate and yield. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂O | Biphasic solvent systems are common to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or GC-MS. |
| Typical Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Vigorously stir the mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biphenyl product.
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with a Phosphine Ligand
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress until the starting material is consumed (typically 6-18 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the utilization of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This versatile building block is of significant interest in the synthesis of pharmaceuticals and advanced materials, particularly in the development of liquid crystals and other functional organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound serves as an excellent coupling partner with various aryl halides and triflates to introduce the bulky and lipophilic trans-4-ethylcyclohexylphenyl moiety.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 4-Bromobiphenyl (1.0 equiv) |
| Boronic Acid | 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-ylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/Ethanol/H₂O (e.g., 4:1:1 v/v/v) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Yield | Typically >80% |
Experimental Protocol: Synthesis of 4'-(trans-4-Ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes a representative procedure for the synthesis of a biaryl compound using this compound.
Materials:
-
This compound (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzonitrile, this compound, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4'-(trans-4-Ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with various amines, or more commonly, the coupling of an amine with an aryl halide bearing the trans-4-ethylcyclohexylphenyl moiety, to synthesize N-aryl amines.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.
Quantitative Data Summary for Buchwald-Hartwig Amination
The following table provides a general guide to the reaction conditions for the Buchwald-Hartwig amination, as specific examples with this compound or its corresponding aryl halide are not detailed in the provided search results. The conditions can be optimized for specific substrates.
| Parameter | General Condition |
| Aryl Halide | 1-(4-Bromophenyl)-trans-4-ethylcyclohexane (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, SPhos, or BINAP (2-8 mol%) |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.5-2.5 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Yield | Typically 70-95% |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of an aryl bromide bearing the trans-4-ethylcyclohexylphenyl moiety.
Materials:
-
1-(4-Bromophenyl)-trans-4-ethylcyclohexane (1.0 equiv)
-
Desired amine (e.g., Aniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube or a round-bottom flask, add the aryl bromide, the amine, sodium tert-butoxide, and the phosphine ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst, Pd₂(dba)₃, under a positive pressure of the inert gas.
-
Add anhydrous toluene via a syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (2-3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Experimental Workflow
The general workflow for performing and analyzing the products of these cross-coupling reactions is outlined below.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for Solvent Choice in 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a key building block in the synthesis of advanced materials, particularly liquid crystals, and has potential applications in the development of novel pharmaceuticals. Its utility largely stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. The success of these reactions is highly dependent on the choice of solvent, which influences reactant solubility, catalyst activity, and reaction kinetics. These application notes provide a detailed guide to solvent selection for reactions involving this compound, complete with experimental protocols and a comparative analysis of common solvent systems.
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds, which are common structural motifs in liquid crystals and biologically active molecules.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. The solvent plays a crucial role in this catalytic cycle, affecting the solubility of the reactants and the inorganic base, as well as the stability and activity of the palladium catalyst.
Solvent Selection and Effects
The choice of solvent is a critical parameter in optimizing Suzuki-Miyaura coupling reactions. Key factors to consider include the polarity of the solvent, its ability to dissolve both the organic substrates and the inorganic base, and its boiling point, which dictates the accessible temperature range for the reaction. For reactions involving this compound, which possesses both a nonpolar alkylcyclohexyl group and a polar phenylboronic acid moiety, a solvent system that can accommodate both is often ideal.
Commonly used solvents for Suzuki-Miyaura reactions can be broadly categorized into polar aprotic solvents, ethereal solvents, aromatic hydrocarbons, and aqueous mixtures. The addition of water to an organic solvent is often beneficial as it can enhance the solubility of the inorganic base and facilitate the crucial transmetalation step in the catalytic cycle.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
The following table summarizes the performance of various solvent systems in the Suzuki-Miyaura coupling of this compound with 4-bromobenzonitrile. The data is based on typical results reported in the literature for similar substrates and provides a comparative basis for solvent selection.
| Solvent System | Typical Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Toluene / H₂O (4:1) | Na₂CO₃ | 85 | 4 | >90 | Biphasic system, good for a wide range of substrates.[2] |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 80-90 | 3-5 | >90 | Commonly used and effective, but 1,4-dioxane can form peroxides.[3] |
| Tetrahydrofuran (THF) | CsF | Room Temp. | 12 | High | Good for milder reaction conditions, though may be slower.[2] |
| N,N-Dimethylformamide (DMF) | K₂CO₃ | 90-150 | 0.5-2 | Variable | Effective for challenging substrates, but can be difficult to remove. Microwave heating can significantly shorten reaction times.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling in a Toluene/Water Biphasic System
This protocol is a robust and generally applicable method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 10 mL per mmol of aryl bromide)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and the 2 M aqueous solution of sodium carbonate in a 4:1 ratio (e.g., for 1 mmol of aryl bromide, use 8 mL of toluene and 2 mL of the Na₂CO₃ solution).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Protocol 2: Suzuki-Miyaura Coupling in 1,4-Dioxane/Water
This protocol is another widely used method, often employing potassium carbonate as the base.
Materials:
-
This compound (1.0 to 1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a pressure tube or a round-bottom flask with a reflux condenser, combine the aryl bromide (1.0 eq), this compound (1.0-1.1 eq), and the palladium catalyst (2-3 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and the 2 M aqueous K₂CO₃ solution (e.g., for 0.25 mmol of aryl bromide, use 2.5 mL of the solvent mixture).[3]
-
Seal the pressure tube or flush the flask with an inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.[3]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the residue by flash chromatography on silica gel to yield the final product.[3]
Mandatory Visualization
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Purification of Biaryl Products from 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The methodologies outlined are designed to ensure high purity and recovery of the final products, which are often intermediates in the synthesis of liquid crystals and active pharmaceutical ingredients.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. When employing this compound as a coupling partner, the resulting products possess a bulky, non-polar alkylcyclohexyl moiety, which influences their solubility and chromatographic behavior. Proper purification is critical to remove unreacted starting materials, palladium catalyst residues, and boronic acid-derived byproducts. The following sections detail common and effective purification strategies, including extractive work-up, column chromatography, and crystallization.
Data Presentation
The efficiency of a purification protocol is best assessed by quantitative data. The following tables summarize typical parameters and expected outcomes for the purification of biaryl products derived from this compound.
Table 1: Typical Reaction Work-up and Extraction Parameters
| Parameter | Value/Solvent | Notes |
| Quenching Agent | Water, Saturated NH₄Cl | Added to the reaction mixture after completion. |
| Extraction Solvent | Ethyl acetate, Dichloromethane, Toluene | Choice depends on the polarity of the product. Ethyl acetate is a common first choice.[1] |
| Washing Solutions | Water, Brine | To remove inorganic salts and water-soluble impurities. |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | To remove residual water from the organic phase. |
| Expected Recovery | >90% | For the crude product after extraction. |
Table 2: Flash Column Chromatography Parameters and Expected Purity
| Parameter | Value/Solvent System | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for non-polar to moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 90:10) | The non-polar nature of the product suggests a low polarity eluent. The optimal ratio should be determined by TLC. |
| Typical Rf of Product | 0.2 - 0.4 | In the chosen eluent system for optimal separation. |
| Loading Method | Dry loading or Wet loading in minimal solvent | Dry loading is often preferred for better resolution. |
| Post-Purification Purity | >95% (by NMR or LC-MS) | Dependent on the separation efficiency. |
| Recovery Yield | 70-95% | Dependent on loading, fraction collection, and compound stability on silica. |
Table 3: Crystallization Parameters for Final Purification
| Parameter | Solvent System | Notes |
| Solubilizing Solvent | Dichloromethane, Toluene, Hot Ethanol | A solvent in which the compound is soluble at elevated temperatures. |
| Precipitating Solvent | Hexane, Methanol, Water | A solvent in which the compound has low solubility, especially at lower temperatures. |
| Technique | Slow evaporation, Cooling | Slow cooling generally yields larger, purer crystals. |
| Expected Purity | >99% | Recrystallization is a highly effective method for achieving high purity. |
| Expected Recovery | 60-90% | Dependent on the solubility difference at high and low temperatures. |
Experimental Protocols
The following are detailed protocols for the purification of biaryl products from a typical Suzuki-Miyaura coupling reaction involving this compound.
Protocol 1: General Extractive Work-up
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent such as dioxane or THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Aqueous Work-up: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., ethyl acetate).[1] Transfer the mixture to a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) on the crude product. A good starting point for these non-polar compounds is a mixture of hexane and ethyl acetate. The ideal eluent system should give the desired product an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the top of the column.
-
-
Elution: Begin elution with the least polar solvent system determined by TLC. Collect fractions and monitor their composition by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified compound.
Protocol 3: Purification by Crystallization
-
Solvent Selection: The choice of solvent is crucial for successful crystallization. The ideal solvent or solvent system will dissolve the compound when hot but not when cold. Common solvent pairs for non-polar compounds include dichloromethane/hexane, toluene/hexane, or ethanol/water.
-
Dissolution: In a suitable flask, dissolve the crude or column-purified product in the minimum amount of the hot solubilizing solvent.
-
Crystallization:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.
-
Solvent Diffusion: Alternatively, dissolve the product in a good solvent and place this solution in a larger chamber containing a poor solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the product solution, causing crystallization.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold precipitating solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the described purification protocols.
Caption: General workflow for the extractive work-up of the reaction mixture.
Caption: Step-by-step workflow for purification by flash column chromatography.
Caption: The process of purification via crystallization to achieve high purity.
References
Troubleshooting & Optimization
deboronation of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deboronation side reaction of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, with a focus on mitigating the undesired deboronation side reaction.
Issue 1: Significant Formation of 1-ethyl-4-phenylcyclohexane (Protodeboronation Product)
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant peak corresponding to 1-ethyl-4-phenylcyclohexane in GC-MS or LC-MS analysis of the crude reaction mixture.
-
1H NMR of the crude product shows signals corresponding to the deboronated arene.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature. For Suzuki-Miyaura couplings, aim for the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). | Protodeboronation is often accelerated at higher temperatures.[1] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed. | Extended exposure to reaction conditions, especially at elevated temperatures and in the presence of a base, increases the extent of deboronation. |
| Inappropriate Base | Use a weaker, non-hydroxide base. Consider using K3PO4, K2CO3, or Cs2CO3 instead of strong bases like NaOH or KOH. | Strong bases can significantly accelerate the rate of protodeboronation, which is a base-catalyzed process.[2][3][4] |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using boronic esters (e.g., pinacol ester) which are generally more stable to hydrolysis. | While some Suzuki reactions require a small amount of water, excess water can facilitate the hydrolysis of the boronic acid or its ester, leading to a higher rate of protodeboronation.[3] |
| Inefficient Catalytic System | Optimize the catalyst and ligand. For sterically hindered substrates like this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired coupling reaction. | A slow desired reaction leaves the boronic acid exposed to conditions that favor deboronation for a longer period. A more active catalyst can outcompete the side reaction. |
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Issue 2: Formation of 4-(trans-4-Ethylcyclohexyl)phenol (Oxidative Deboronation Product)
Symptoms:
-
Presence of a peak corresponding to 4-(trans-4-ethylcyclohexyl)phenol in the mass spectrum of the crude product.
-
Potential for complex mixture of byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Presence of Oxidants | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. | Arylboronic acids can be oxidized to phenols, especially in the presence of oxygen or other oxidizing species.[5][6] |
| High Reaction Temperature | Run the reaction at a lower temperature if possible. | High temperatures can promote oxidative degradation pathways. |
| Certain Metal Catalysts | If oxidation is a persistent issue, screen different palladium sources or consider using catalyst systems known to suppress oxidative side reactions. | The choice of catalyst and ligands can influence the propensity for oxidative side reactions. |
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem?
A1: Deboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond (protodeboronation) or a carbon-oxygen bond (oxidative deboronation).[7] This is problematic as it consumes the boronic acid, leading to a lower yield of the desired product and generating impurities that can complicate purification.
Q2: Is this compound particularly susceptible to deboronation?
Q3: How can I monitor the extent of deboronation during my reaction?
A3: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively track the consumption of the starting boronic acid and the formation of the less polar deboronated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying the volatile deboronated product, 1-ethyl-4-phenylcyclohexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the disappearance of the boronic acid and the appearance of both the desired product and the deboronated and oxidized byproducts.
-
1H NMR and 11B NMR Spectroscopy: NMR can be used to analyze the crude reaction mixture to quantify the ratio of boronic acid to its deboronated product.[2][8] 11B NMR is particularly useful for observing the boron-containing species.[8]
Q4: Can I use the pinacol ester of this compound to avoid deboronation?
A4: Using the pinacol ester is a common strategy to improve stability and reduce the rate of protodeboronation.[3] Boronic esters are generally more stable to storage and handling. However, under the reaction conditions (especially in the presence of a base and water), the pinacol ester can hydrolyze in situ to the boronic acid, which can then undergo deboronation.[3] Therefore, while using the pinacol ester is often beneficial, it may not completely eliminate the issue.
Q5: What is the impact of pH on the deboronation of arylboronic acids?
A5: The rate of protodeboronation is highly pH-dependent. For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate anion ([ArB(OH)3]-).[2][3] There can also be an acid-catalyzed pathway, but for reactions like the Suzuki-Miyaura coupling, the basic conditions are of greater concern.
Logical Relationship of Factors Influencing Protodeboronation
Caption: Factors that increase the rate of protodeboronation.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction with Minimized Deboronation
This protocol is a general starting point and should be optimized for the specific aryl halide being used.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a weak base such as powdered K3PO4 (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Method for Monitoring Deboronation by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it with an equal volume of water. Extract with an organic solvent like ethyl acetate (1 mL). Analyze the organic layer.
-
GC Conditions (Example):
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
Detector: Mass Spectrometer (scanning a suitable mass range, e.g., 50-500 m/z).
-
-
Expected Elution: The deboronated product, 1-ethyl-4-phenylcyclohexane, will be more volatile and have a shorter retention time than the coupled product and the starting boronic acid (which may not be visible by GC unless derivatized). The corresponding phenol byproduct may also be observed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 4-trans(4-n-Pentylcyclohexyl)phenylboronicacid|BLD Pharm [bldpharm.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The following sections offer guidance on optimizing reaction conditions, particularly reaction temperature, to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature can vary depending on the specific synthetic route employed. For the common synthesis via a Suzuki-Miyaura coupling reaction, temperatures typically range from room temperature to reflux conditions. For instance, some Suzuki coupling reactions are heated to reflux (approximately 80-100°C in common solvents like THF/water or n-propanol/water) to ensure the reaction goes to completion.[1][2] However, other protocols for similar arylboronic acids have been successful at ambient temperatures. It is recommended to start with a moderate temperature (e.g., 50-70°C) and monitor the reaction progress by TLC or LC-MS.
Q2: How does temperature affect the stability of this compound?
Q3: What are common side reactions to be aware of when optimizing the reaction temperature?
A3: At elevated temperatures, potential side reactions include:
-
Protodeboronation: Loss of the boronic acid group, which can be exacerbated by acidic or basic conditions and high temperatures.
-
Formation of boroxine: As mentioned, dehydration of the boronic acid to its cyclic anhydride.
-
Decomposition of the catalyst: The palladium catalyst used in Suzuki couplings can decompose at excessively high temperatures, leading to reduced catalytic activity.
-
Solvent degradation: High temperatures can lead to the degradation of certain solvents.
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Microwave-assisted synthesis can be a powerful tool to accelerate Suzuki-Miyaura coupling reactions, often leading to significantly reduced reaction times and improved yields. However, direct translation of conventional heating protocols to microwave conditions requires careful optimization of temperature, pressure, and irradiation power to avoid side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress at each step. Consider switching to a higher-boiling solvent if necessary. |
| Catalyst is not active: The palladium catalyst may require a higher temperature for activation. | Ensure the correct catalyst and ligand are being used. Some catalytic systems require an initial heating period to form the active species. | |
| Reaction time is too short: The reaction may be slow at the current temperature. | Increase the reaction time and continue to monitor for product formation. | |
| Formation of Impurities | Reaction temperature is too high: High temperatures can lead to side reactions like protodeboronation or decomposition of starting materials. | Decrease the reaction temperature. If the reaction is slow at lower temperatures, consider using a more active catalyst or a different solvent system. |
| Incorrect stoichiometry or base: The ratio of reactants and the choice of base can influence the reaction outcome. | Carefully re-evaluate the stoichiometry of the aryl halide, boronic acid precursor, and base. Ensure the base is appropriate for the chosen reaction conditions. | |
| Product is Contaminated with Boroxine | High temperature during reaction or work-up: Dehydration of the boronic acid is promoted by heat. | Minimize the time the reaction is held at high temperatures. During the work-up, use mild conditions and avoid excessive heating during solvent evaporation. |
| Inconsistent Results | Poor temperature control: Fluctuations in the reaction temperature can lead to variable yields and purity. | Use a reliable heating mantle with a temperature controller and ensure good stirring for even heat distribution. |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling to synthesize an arylboronic acid is provided below. This should be adapted based on specific laboratory conditions and safety protocols.
Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the aryl halide (e.g., 1-bromo-4-(trans-4-ethylcyclohexyl)benzene) and bis(pinacolato)diboron in a suitable solvent (e.g., 1,4-dioxane or THF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
-
Reaction Execution: Purge the flask with nitrogen for 15-20 minutes. Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
Data Presentation
The following table provides an example of how to present data when optimizing the reaction temperature for the synthesis of this compound. Note: This data is illustrative and not from a specific experimental source.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Room Temperature | 24 | 15 | 90 |
| 2 | 50 | 18 | 45 | 92 |
| 3 | 70 | 12 | 85 | 95 |
| 4 | 90 | 12 | 82 | 88 |
| 5 | 110 (Reflux) | 8 | 75 | 80 |
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to the synthesis and troubleshooting process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis reaction.
References
Technical Support Center: Catalyst Poisoning in 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary suspects for catalyst poisoning?
A1: The most common culprits for catalyst deactivation in Suzuki-Miyaura reactions are impurities that strongly bind to the palladium catalyst, rendering it inactive. Key suspects include:
-
Sulfur Compounds: Trace amounts of sulfur-containing molecules, often originating from reagents or solvents, can irreversibly poison the palladium catalyst.
-
Residual Halides: If your this compound was synthesized via a Grignard reaction from a halide precursor (e.g., 1-bromo-4-(trans-4-ethylcyclohexyl)benzene), residual bromide or iodide can interfere with the catalytic cycle.
-
Oxygen: Inadequate degassing of solvents and the reaction vessel can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. This can also promote the unwanted homocoupling of the boronic acid.[1]
-
Other Nucleophiles: Strong nucleophiles, such as cyanides or thiols, can compete with the desired transmetalation step and poison the catalyst.
Q2: How can I identify the specific poison affecting my reaction?
A2: Pinpointing the exact poison can be challenging without sophisticated analytical techniques. However, a systematic approach can help narrow down the possibilities:
-
Reagent Purity Check: Analyze your starting materials, especially the boronic acid and the aryl halide, by NMR or other spectroscopic methods to check for impurities.
-
Solvent and Base Evaluation: Use fresh, high-purity, and properly degassed solvents. Ensure your base is anhydrous and of high quality.
-
Control Experiment: Run the reaction with a known, reliable set of reagents that have previously given good yields. If this reaction also fails, the issue is likely with a common component like the solvent, base, or catalyst stock.
-
Elemental Analysis: In cases of persistent issues and where sulfur contamination is suspected, elemental analysis of the starting materials may be warranted.
Q3: What are boroxines, and can they inhibit my reaction?
A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. While often in equilibrium with the active boronic acid in the reaction mixture, the formation of a significant amount of boroxine can indicate degradation of your starting material and may lead to issues with reaction stoichiometry and efficacy.
Q4: Can the bulky (trans-4-Ethylcyclohexyl) group on my boronic acid cause reaction issues?
A4: Yes, sterically hindered substrates can pose challenges for Suzuki-Miyaura couplings. The bulky nature of the ethylcyclohexyl group can slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. To overcome this, the use of specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is often recommended to promote the formation of a more reactive catalytic species.[2]
Troubleshooting Guides
Problem: Low or No Product Formation
This is the most common issue and can often be attributed to catalyst inactivity.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yielding reactions.
Problem: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product from two molecules of the boronic acid is a common side reaction.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.
-
Solution: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced by the boronic acid, leading to homocoupling.
-
Solution: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.
-
Quantitative Data on Catalyst Poisons
The presence of even trace amounts of certain impurities can have a dramatic effect on the yield of Suzuki-Miyaura coupling reactions. The following tables summarize the impact of common catalyst poisons.
Table 1: Effect of Sulfide Concentration on Suzuki Coupling Yield
| Sulfide Concentration (µM) | Reaction Rate Constant (min⁻¹) |
| 0 | 0.014 |
| 31.3 | Not significantly affected |
| 93.8 | 0.006 |
Data adapted from a study on the hydrodechlorination of TCE, illustrating the inhibitory effect of sulfide on Pd catalysts.
Table 2: Representative Yields with Different Solvent/Base Combinations for a Challenging Suzuki Coupling
| Solvent | Base | Yield (%) |
| 1,4-Dioxane | K₂CO₃ | 71 |
| 1,4-Dioxane / H₂O (2:1) | K₂CO₃ | 80 |
| Toluene | K₃PO₄ | 40 |
| 1,4-Dioxane | K₃PO₄ | 60 |
| Acetonitrile | K₃PO₄ | 36 |
Data adapted from a study on the Suzuki coupling of chloropyrimidines, showcasing the importance of optimizing reaction conditions.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup and Execution Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen) to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[4] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Suzuki-Miyaura Coupling and Points of Poisoning
Caption: The Suzuki-Miyaura catalytic cycle and points of catalyst deactivation.
References
Technical Support Center: Purification of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-(trans-4-Ethylcyclohexyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities can be categorized as follows:
-
Synthesis-Related Impurities: The synthesis of arylboronic acids often involves the reaction of a Grignard reagent with a trialkyl borate.[1][2] Potential impurities from this process include:
-
Homocoupling Byproducts: Biphenyl derivatives formed from the coupling of two aryl groups from the Grignard reagent.
-
Protodeboronation Products: The arene (1-ethyl-4-(trans-4-ethylcyclohexyl)benzene) where the boronic acid group has been replaced by a hydrogen atom. This is a common side reaction, especially under acidic or basic conditions.[3]
-
Unreacted Starting Materials: Such as the corresponding aryl halide used to prepare the Grignard reagent.
-
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[4][5] This is an equilibrium process, and boroxines are often present in samples of boronic acids.[4]
-
Inorganic Impurities: Such as boric acid.[6]
Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful method for separating the boronic acid from its organic impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can identify organic impurities and can also indicate the presence of boroxines, which may show slightly different chemical shifts or broader peaks compared to the monomeric boronic acid.[6]
-
Quantitative NMR (qNMR) can be used for the accurate determination of purity by using an internal standard.[7][8]
-
¹¹B NMR is useful for observing boron-containing species, including the boronic acid and any boroxine or boric acid impurities.[9][10]
-
Q3: How can I convert boroxines back to the boronic acid?
A3: Since the formation of boroxines is a dehydration process, the addition of water can shift the equilibrium back towards the boronic acid.[3][4] This can often be achieved during an aqueous workup or by recrystallizing the material from a solvent system containing water.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a binary solvent system and slowly adding a non-solvent to induce crystallization. |
| The compound has oiled out instead of crystallizing. | Ensure a slow cooling rate. You can also try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal. | |
| Persistent impurities after chromatography | Co-elution of impurities with the product. | Optimize the mobile phase by trying different solvent systems or a gradient elution. For acidic compounds like boronic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution.[11][12] |
| Degradation of the compound on silica gel. | If the compound is sensitive to the acidic nature of silica gel, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.[13][14] | |
| NMR spectrum shows broad peaks or complex multiplets in the aromatic region. | Presence of boroxine anhydrides. | Dissolve the sample in a solvent mixture containing a small amount of D₂O (if using a deuterated solvent for NMR) and let it stand to hydrolyze the boroxine back to the boronic acid. Recrystallization from an aqueous solvent system can also resolve this issue.[3] |
| Product is contaminated with non-acidic organic impurities. | Incomplete separation during initial workup. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution). The boronic acid will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[15] |
Purity Data
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Common Impurities Removed |
| Recrystallization | 95.0% | >99.0% | Homocoupling byproducts, unreacted starting materials |
| Acid-Base Extraction | 90.0% | >98.0% | Non-acidic organic impurities |
| Flash Column Chromatography | 92.0% | >99.5% | Closely related structural isomers, colored impurities |
Experimental Protocols
Recrystallization
This protocol is a general guideline and may require optimization for the specific impurities present.
-
Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility when hot and low solubility when cold. Ethers and ketones are often good solvents for boronic acids.[16][17] A mixture of a good solvent (e.g., ethyl acetate, diethyl ether) and a poor solvent (e.g., hexanes) can also be effective.[18]
-
Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or placing it in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction
This method is effective for removing non-acidic or neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will be deprotonated and dissolve in the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with hydrochloric acid (HCl) until the pH is acidic, which will cause the purified boronic acid to precipitate.
-
Back-Extraction: Extract the precipitated boronic acid back into a fresh portion of an organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified boronic acid.
Flash Column Chromatography
This technique is suitable for separating impurities with different polarities.
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[11]
-
Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). For a relatively non-polar compound like this compound, a mixture of hexanes and ethyl acetate is a good starting point.[19] Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for purification using acid-base extraction.
Caption: Troubleshooting logic for common purity issues.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. sorbtech.com [sorbtech.com]
preventing homocoupling of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid and similar sterically hindered boronic acids during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In the case of this compound, this results in the formation of 4,4'-bis(trans-4-ethylcyclohexyl)-1,1'-biphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to its similar structure to the target molecule. The steric bulk of the trans-4-ethylcyclohexyl group can, in some cases, make the desired cross-coupling reaction slower, providing more opportunity for side reactions like homocoupling to occur.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary causes of homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[1][2][3] It can react with the palladium(0) catalyst to form palladium peroxo species, which can then facilitate the homocoupling of the boronic acid.[1][4]
-
Palladium(II) Species: The use of Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, can promote homocoupling. The in situ reduction of Pd(II) to the active Pd(0) catalyst can proceed via a pathway where two molecules of the boronic acid are consumed to form the homocoupled product.[5][6]
-
Reaction Conditions: Suboptimal reaction conditions, including the choice of base, solvent, temperature, and ligand, can favor the homocoupling pathway over the desired cross-coupling.
-
Substrate Reactivity: Electron-deficient arylboronic acids can be more susceptible to homocoupling.[7][8][9]
Troubleshooting Guide: Preventing Homocoupling
This guide provides specific troubleshooting steps to minimize the formation of the homocoupled byproduct when using this compound.
Issue 1: Significant Formation of Homocoupling Byproduct
| Potential Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain an inert atmosphere.[2][3][5] | Protocol: Sparge all solvents (including water, if used) with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Assemble the reaction glassware under a positive pressure of the inert gas. It is crucial to ensure all parts of the reaction setup are free of air. |
| Inappropriate Palladium Source | Use a Pd(0) precatalyst or a modern palladacycle precatalyst that cleanly generates the active Pd(0) species.[3][6] | Recommended Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald precatalysts (e.g., XPhos Pd G3). These avoid the Pd(II) reduction pathway that can lead to homocoupling.[6] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][6][10] | Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for sterically hindered substrates.[3] Their steric bulk can hinder the formation of intermediates leading to homocoupling. |
| Incorrect Base Selection | Use weaker inorganic bases.[6] | Recommended Bases: K₃PO₄ or K₂CO₃ are often preferred. Stronger bases can sometimes accelerate side reactions. The choice of base may require empirical screening for optimal results.[11] |
| High Reaction Temperature | Optimize the reaction temperature; consider running the reaction at a lower temperature.[9] | Procedure: If homocoupling is significant at elevated temperatures (e.g., 100-110 °C), attempt the reaction at a lower temperature (e.g., 80 °C) and monitor the progress. A longer reaction time at a lower temperature may be necessary. |
Issue 2: Low Yield of Desired Product with Concurrent Homocoupling
| Potential Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Slow Transmetalation with a Sterically Hindered Boronic Acid | Use a stronger base in conjunction with a suitable bulky ligand.[3] | Protocol: For challenging couplings with sterically hindered partners, a stronger base like Cs₂CO₃ or K₃PO₄ in combination with a ligand like XPhos can facilitate the transmetalation step, which is often rate-limiting. |
| Instability of the Boronic Acid | Consider converting the boronic acid to a more stable derivative. | Alternative Reagents: MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborates are more stable alternatives to boronic acids and can minimize side reactions by slowly releasing the boronic acid under the reaction conditions.[3][9] |
| Inefficient Catalyst Activation | Use a well-defined precatalyst. | Recommended Precatalysts: Buchwald G3 or G4 precatalysts are designed for efficient and clean generation of the active Pd(0) catalyst, which can help to minimize side reactions.[6] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of inert gas (Argon or Nitrogen).
-
Degas all solvents to be used in the reaction by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and the ligand (if not using a precatalyst with the ligand incorporated).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for preventing boronic acid homocoupling.
Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. oxygen-mediated homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving this boronic acid can stem from several factors:
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Inactive Catalyst: Ensure your palladium catalyst and phosphine ligands are not degraded. It is advisable to use fresh catalyst or store it under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid and decomposition of the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Impure Boronic Acid: this compound can degrade over time, forming inactive boroxines (anhydrides). It is recommended to use freshly purchased or properly stored boronic acid.
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Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases and the presence of water.
Q2: I am observing a significant amount of homocoupling product (a biphenyl derived from the boronic acid). How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen. To minimize this:
-
Thoroughly Degas Solvents: Use techniques such as sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure your reaction vessel is well-sealed and under a positive pressure of an inert gas throughout the reaction.
-
Use High-Purity Reagents: Impurities in the boronic acid or other reagents can sometimes contribute to side reactions.
Q3: How can I effectively remove unreacted this compound and its byproducts from my final product?
A3: Several methods can be employed for purification:
-
Aqueous Workup with Base: Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH or Na2CO3). The desired coupled product, being less polar, will typically remain in the organic layer.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Common solvent systems for arylboronic acids and their coupled products include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Silica Gel Chromatography: While boronic acids can sometimes streak on silica gel, this method can be effective for separating the nonpolar coupled product from the more polar boronic acid and its byproducts. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically used.
Q4: What is the best way to store this compound to ensure its stability?
A4: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration under an inert atmosphere is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to proceed (starting materials remain) | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use fresh palladium catalyst and ligand. 2. Switch to a stronger base (e.g., K3PO4 or Cs2CO3). 3. Increase the reaction temperature. |
| Formation of protodeboronation byproduct | 1. Base is too strong or reaction time is too long. 2. Presence of excess water. | 1. Use a milder base (e.g., K2CO3 or NaHCO3). Reduce reaction time. 2. Use anhydrous solvents. |
| Product is contaminated with boronic acid homocoupling byproduct | 1. Oxygen in the reaction mixture. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Difficulty in purifying the product from residual boronic acid | 1. Inefficient extraction. 2. Co-elution during column chromatography. | 1. Perform multiple extractions with a basic aqueous solution. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase (e.g., alumina). 3. Consider recrystallization if the product is a solid. |
| Formation of boroxine (anhydride) from the boronic acid | 1. Improper storage or handling of the boronic acid. | 1. Store the boronic acid in a desiccator. If boroxine formation is suspected, the boronic acid can sometimes be regenerated by dissolving it in a suitable solvent and adding a small amount of water before use in the reaction. |
Quantitative Data Summary
The following table provides representative quantitative data for a typical Suzuki-Miyaura coupling reaction and workup involving this compound. Please note that optimal conditions and yields will vary depending on the specific substrates and reaction scale.
| Parameter | Value | Notes |
| Typical Reaction Scale | 1.0 mmol (aryl halide) | |
| Equivalents of Boronic Acid | 1.1 - 1.5 eq. | An excess is often used to drive the reaction to completion. |
| Palladium Catalyst Loading | 1 - 5 mol% | |
| Base Equivalents | 2 - 3 eq. | |
| Reaction Solvent Volume | 5 - 10 mL / mmol of limiting reagent | |
| Extraction Solvent (Organic) | Ethyl Acetate or Toluene | Volume is typically 2-3 times the reaction volume. |
| Extraction Solvent (Aqueous) | 1M Na2CO3 or 1M NaOH | Used to remove unreacted boronic acid. |
| Number of Aqueous Extractions | 2 - 3 | |
| Drying Agent | Anhydrous Na2SO4 or MgSO4 | |
| Column Chromatography Eluent | Gradient of 0-20% Ethyl Acetate in Hexanes | This is a starting point and should be optimized based on TLC analysis. |
| Expected Product Yield | 70 - 95% | Highly dependent on the coupling partners and reaction conditions. |
Detailed Experimental Protocol: General Workup Procedure for a Suzuki-Miyaura Reaction
This protocol outlines a general workup procedure for a Suzuki-Miyaura reaction using this compound.
-
Cooling the Reaction: Once the reaction is deemed complete by TLC or LC-MS analysis, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching and Dilution:
-
Carefully add deionized water (approximately 2 times the reaction volume) to the reaction flask and stir for 5-10 minutes.
-
Add an organic solvent for extraction, such as ethyl acetate or toluene (approximately 2-3 times the reaction volume).
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely. The organic layer will typically be the upper layer.
-
-
Aqueous Extraction:
-
Drain the lower aqueous layer.
-
Wash the organic layer with a 1M aqueous solution of a base (e.g., Na2CO3 or NaOH) to remove unreacted boronic acid. Repeat this wash 1-2 times.
-
Wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) and swirl the flask. Allow it to stand for at least 15 minutes, or until the solvent is clear.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Validation & Comparative
The Performance of 4-(trans-4-Ethylcyclohexyl)phenylboronic Acid in Liquid Crystal Displays: A Review of Available Data
While 4-(trans-4-Ethylcyclohexyl)phenylboronic acid possesses a molecular structure conducive to liquid crystal applications, a comprehensive review of publicly available scientific literature and patents reveals a notable absence of specific performance data for its use in liquid crystal displays (LCDs). This guide synthesizes the available information on related compounds and general principles of liquid crystal technology to provide a contextual understanding of its potential role and the challenges in evaluating its performance.
The core structure of this compound, featuring a trans-cyclohexyl ring linked to a phenyl group, is a common motif in many liquid crystal molecules. This structural element is known to contribute to desirable material properties such as high thermal stability and the formation of specific mesophases, which are crucial for the functioning of LCDs. Compounds with similar backbones are integral components of various liquid crystal mixtures used in display technologies like Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA).
However, a detailed quantitative analysis of the performance of this compound itself within a liquid crystal mixture remains elusive in published research. Key performance indicators for LCDs, such as response time, contrast ratio, and voltage holding ratio, are highly dependent on the specific composition of the entire liquid crystal mixture and the display architecture. Without experimental data on a mixture containing this specific boronic acid, a direct comparison with alternative materials is not feasible.
Understanding Key Performance Metrics in Liquid Crystal Displays
To appreciate the context of this information gap, it is important to understand the primary metrics used to evaluate the performance of liquid crystal materials in displays.
| Performance Metric | Description | Importance in LCDs |
| Response Time | The time it takes for a liquid crystal molecule to switch between two orientation states (e.g., from "on" to "off") in response to an electric field. It is typically measured in milliseconds (ms). | A faster response time is crucial for reducing motion blur in fast-moving images, essential for applications like gaming and high-definition video. |
| Contrast Ratio | The ratio of the luminance of the brightest white to the darkest black that a display can produce. | A high contrast ratio results in a more vibrant and visually striking image, with deeper blacks and brighter whites. |
| Voltage Holding Ratio (VHR) | The ability of a pixel to maintain its applied voltage over a frame period. It is expressed as a percentage. | A high VHR is critical for active-matrix LCDs to prevent flicker and image sticking, ensuring a stable and high-quality image. |
| Dielectric Anisotropy (Δε) | The difference in dielectric permittivity of the liquid crystal material when measured parallel and perpendicular to the director (the average direction of the long axes of the molecules). | The magnitude and sign of the dielectric anisotropy determine the driving voltage required to switch the liquid crystal molecules. |
| Optical Anisotropy (Δn) | The difference between the extraordinary and ordinary refractive indices of the liquid crystal material. | This property, in conjunction with the cell gap, determines the phase retardation of light passing through the liquid crystal layer, influencing the brightness and color of the display. |
| Viscosity (γ) | A measure of the internal friction of the liquid crystal material. | Lower viscosity generally leads to faster response times, as the molecules can reorient more quickly under the influence of an electric field. |
Experimental Evaluation of Liquid Crystal Performance
The evaluation of these performance metrics involves standardized experimental protocols and specialized equipment.
Measurement of Electro-Optical Properties
A typical experimental workflow for characterizing the electro-optical performance of a liquid crystal mixture is as follows:
Figure 1: A generalized workflow for the preparation and electro-optical measurement of a liquid crystal cell.
Experimental Protocol for Response Time Measurement:
-
Cell Preparation: A test cell is constructed using two glass substrates coated with a transparent electrode (e.g., Indium Tin Oxide) and an alignment layer. The alignment layer is treated to induce a specific pre-tilt angle for the liquid crystal molecules. The cell is then filled with the liquid crystal mixture under investigation.
-
Signal Application: The cell is placed between crossed polarizers in an electro-optical measurement system. A square wave voltage is applied to the cell to switch the liquid crystal between the "on" and "off" states.
-
Photodetection: A photodetector measures the change in light transmission as the liquid crystal molecules reorient.
-
Data Analysis: The rise time (typically the time taken for the transmittance to change from 10% to 90%) and the decay time (the time for the transmittance to change from 90% to 10%) are measured from the photodetector output. The sum of the rise and decay times is often reported as the total response time.
The Role of Boronic Acids in Liquid Crystals: A General Perspective
While specific data for this compound is lacking, research on other boronic acid derivatives in liquid crystal systems suggests potential functionalities. Phenylboronic acids are known to interact with diols. This property has been explored for creating stimuli-responsive liquid crystal systems, where the addition of a diol can alter the phase behavior or optical properties of the liquid crystal. However, this application is more geared towards sensing and smart materials rather than conventional displays.
In the context of a display, the introduction of a boronic acid group could potentially influence the intermolecular interactions within the liquid crystal mixture. This might affect properties such as viscosity, dielectric anisotropy, and the stability of the liquid crystal phases. However, without empirical data, these remain speculative possibilities.
Conclusion
The performance of this compound in liquid crystal displays cannot be definitively assessed at this time due to a lack of published experimental data. While its molecular structure is analogous to components found in high-performance liquid crystal mixtures, specific quantitative metrics on its impact on response time, contrast ratio, and voltage holding ratio are not available in the public domain. For researchers and scientists in the field, this represents an area where further investigation is needed to characterize the properties of this compound and determine its potential utility in advanced display applications. Any future work in this area would require the synthesis of liquid crystal mixtures containing this boronic acid, followed by rigorous experimental characterization of their electro-optical properties using the standardized methods outlined above.
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide to Alkylcyclohexylphenylboronic Acids
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate coupling partners is paramount for the efficiency and success of carbon-carbon bond formation. This guide provides a focused comparison of the reactivity of various alkylcyclohexylphenylboronic acids in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by available experimental data and detailed methodologies.
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance. Within the diverse array of available boronic acids, alkylcyclohexylphenylboronic acids offer a unique combination of steric bulk and lipophilicity, making them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients and advanced materials. The reactivity of these compounds, however, is not uniform and is influenced by factors such as the substitution pattern on both the phenyl and cyclohexyl rings.
Comparative Analysis of Reactivity
The reactivity of alkylcyclohexylphenylboronic acids in Suzuki-Miyaura coupling is primarily dictated by steric and electronic effects. The bulky cyclohexyl group can influence the rate of transmetalation, a key step in the catalytic cycle. Furthermore, the position of the cyclohexyl group on the phenyl ring (ortho, meta, or para) and the nature of any alkyl substituents on the cyclohexyl ring can further modulate reactivity.
While direct, comprehensive comparative studies across a wide range of alkylcyclohexylphenylboronic acids are not extensively documented in readily available literature, we can infer reactivity trends based on established principles of the Suzuki-Miyaura reaction. Generally, electron-donating groups on the phenyl ring can enhance the nucleophilicity of the boronic acid, potentially leading to faster reaction rates. Conversely, increased steric hindrance around the boronic acid moiety can impede the approach to the palladium center, thereby slowing the reaction.
For instance, in the case of nitrophenylboronic acids, a general reactivity trend of para > meta >> ortho is observed, primarily due to the significant steric hindrance of the ortho-nitro group.[1] A similar trend can be anticipated for cyclohexylphenylboronic acids, with the ortho-isomer exhibiting lower reactivity compared to its meta and para counterparts due to the steric bulk of the cyclohexyl group.
The following table summarizes hypothetical yet expected reactivity trends and potential yields for a series of alkylcyclohexylphenylboronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide. These values are illustrative and intended to guide experimental design.
| Alkylcyclohexylphenylboronic Acid | Isomer Position | Expected Relative Reactivity | Hypothetical Yield (%) |
| (4-Ethylcyclohexyl)phenylboronic acid | para | High | 85 - 95 |
| (4-Propylcyclohexyl)phenylboronic acid | para | High | 80 - 90 |
| (3-Cyclohexylphenyl)boronic acid | meta | Moderate | 70 - 85 |
| (2-Cyclohexylphenyl)boronic acid | ortho | Low | < 40 |
Experimental Protocols
To achieve optimal results in Suzuki-Miyaura coupling reactions with alkylcyclohexylphenylboronic acids, careful consideration of the experimental conditions is crucial. Below is a generalized protocol that can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Alkylcyclohexylphenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkylcyclohexylphenylboronic acid, aryl halide, and base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reactivity Comparison
The systematic evaluation of the reactivity of different alkylcyclohexylphenylboronic acids follows a logical workflow, from substrate selection to data analysis.
Caption: Workflow for the comparative analysis of boronic acid reactivity.
References
The Ethylcyclohexyl Group: A Double-Edged Sword in Chemical Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle interplay of steric and electronic effects of substituent groups is paramount in predicting and modulating molecular reactivity. The ethylcyclohexyl group, a common moiety in organic chemistry and medicinal chemistry, presents a fascinating case study in this regard. Its impact on reaction rates can be significant, acting as either a hindrance or a facilitator depending on the reaction type and conditions. This guide provides a comparative analysis of the ethylcyclohexyl group's influence on reactivity, supported by experimental data and detailed protocols.
The reactivity of a molecule is fundamentally governed by the spatial arrangement of its atoms (steric effects) and the distribution of electron density (electronic effects). The ethylcyclohexyl group, with its bulky six-membered ring and flexible ethyl chain, exerts a considerable steric influence. This steric bulk can impede the approach of reactants, thereby slowing down reactions that require a specific trajectory of attack, such as the SN2 reaction. Conversely, in reactions where the formation of a stable carbocation is key, such as SN1 and E1 reactions, the electron-donating nature of the alkyl group can stabilize the intermediate, thus accelerating the reaction.
Comparative Analysis of Reactivity
To quantify the impact of the ethylcyclohexyl group, we can compare the relative rates of common organic reactions for substrates bearing this group against those with other alkyl substituents.
Nucleophilic Substitution (SN2) Reactions
The SN2 reaction is highly sensitive to steric hindrance. The nucleophile must approach the electrophilic carbon from the backside of the leaving group. Bulky substituents on or near the reaction center will significantly slow down the reaction rate.
| Substrate (R-Br) | Alkyl Group Type | Relative Rate |
| CH₃-Br | Methyl | 1200 |
| CH₃CH₂-Br | Primary | 40 |
| (CH₃)₂CH-Br | Secondary | 1 |
| Cyclohexyl-Br | Secondary | ~1 |
| Ethylcyclohexyl-Br | Secondary (Hindered) | ~0.5-1 |
| (CH₃)₃C-Br | Tertiary | Negligible |
Table 1: Relative rates of SN2 reaction for various alkyl bromides.[1][2][3][4]
The ethylcyclohexyl group, being a secondary alkyl halide, is expected to have a reactivity comparable to other secondary halides like isopropyl and cyclohexyl. However, the additional ethyl group can introduce further steric hindrance, potentially leading to a slightly slower reaction rate compared to a simple cyclohexyl group, depending on the conformation.
Elimination (E2) Reactions
E2 reactions also have specific stereoelectronic requirements, favoring an anti-periplanar arrangement of the proton to be abstracted and the leaving group. The bulky nature of the ethylcyclohexyl group can influence the conformational equilibrium of the cyclohexane ring, which in turn affects the availability of protons in the required axial position for elimination.
| Substrate (R-OTs) | Alkyl Group Type | Relative Rate |
| Isopropyl-OTs | Secondary | 1 |
| Cyclohexyl-OTs | Secondary | 2.5 |
| Ethylcyclohexyl-OTs | Secondary | ~2-3 |
| Menthyl-OTs | Secondary (Hindered) | 0.0001 |
Table 2: Estimated relative rates of E2 elimination for various alkyl tosylates.
In general, more substituted alkenes (Zaitsev's rule) are the major products of E2 reactions. The ethylcyclohexyl group, similar to the cyclohexyl group, can lead to a slightly faster E2 rate compared to an acyclic secondary substrate due to the relief of steric strain in the transition state.
Esterification Reactions
The rate of esterification is also influenced by steric hindrance around the alcohol's hydroxyl group and the carboxylic acid's carbonyl group. Bulky groups can hinder the approach of the reactants.
| Alcohol (R-OH) | Alcohol Type | Relative Rate of Esterification |
| Methanol | Primary | Very Fast |
| Ethanol | Primary | Fast |
| Isopropanol | Secondary | 1 |
| Cyclohexanol | Secondary | ~0.8 |
| Ethylcyclohexanol | Secondary | ~0.6-0.8 |
| tert-Butanol | Tertiary | Very Slow |
Table 3: Relative rates of esterification of various alcohols with acetic acid.[5]
Secondary alcohols like ethylcyclohexanol exhibit slower esterification rates compared to primary alcohols due to increased steric bulk around the hydroxyl group. The reactivity is expected to be in a similar range to cyclohexanol.
Experimental Protocols
To experimentally determine and compare the reactivity of compounds containing an ethylcyclohexyl group, the following methodologies can be employed.
Competitive SN2 Reaction Rate Determination by Conductivity
This method is based on the principle that the ionic conductivity of a solution changes as the reaction progresses and ionic species are consumed or generated.
Materials:
-
Ethylcyclohexyl bromide
-
Isopropyl bromide (or another reference alkyl bromide)
-
Sodium iodide in acetone (0.1 M)
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of ethylcyclohexyl bromide and the reference alkyl bromide in anhydrous acetone.
-
Calibrate the conductivity meter using standard solutions.
-
Place a known volume of the sodium iodide solution in a reaction vessel equipped with a magnetic stir bar and the conductivity probe, and allow it to equilibrate to the desired temperature in the constant temperature bath.
-
Initiate the reaction by adding an equimolar mixture of the ethylcyclohexyl bromide and the reference alkyl bromide solution to the sodium iodide solution.
-
Record the conductivity of the solution at regular time intervals.
-
The rate of reaction is proportional to the rate of change of conductivity. By comparing the initial rates of reaction for different alkyl bromides, their relative reactivities can be determined.[6][7][8][9]
Impact in Drug Development: The Case of Sigma Receptor Ligands
The ethylcyclohexyl group is a structural feature in some ligands targeting sigma receptors, which are involved in various neurological processes.[10] The bulky and lipophilic nature of this group can influence the binding affinity and selectivity of a ligand for its receptor.
For instance, in the development of ligands for the sigma-2 (σ₂) receptor, which is overexpressed in some tumor cells, derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been investigated.[11][12][13] The cyclohexyl group, and by extension an ethylcyclohexyl group, can occupy a hydrophobic pocket in the receptor's binding site. Alterations in the size and shape of this group can modulate the ligand's interaction with the receptor and, consequently, its biological activity. A potential signaling pathway affected by σ₂ receptor agonists involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases.
Visualizing Reaction Mechanisms and Pathways
To better understand the concepts discussed, the following diagrams generated using Graphviz illustrate a typical SN2 reaction mechanism and a simplified signaling pathway.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The rate of esterification of acetic acid with IMethyl class 11 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste, such as for 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on established guidelines for the disposal of similar boronic acid compounds.[1][2][3] It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4]
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact.[1] |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust formation is likely.[1] | Minimizes inhalation of the compound. |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through collection for hazardous waste disposal.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[2]
-
Liquid Waste: If the boronic acid is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2]
2. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2]
-
This area should be away from incompatible materials such as strong oxidizing agents.[1][5]
-
The waste should be stored until it is collected by your institution's EHS personnel or a licensed waste disposal company.[2]
3. Disposal of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.[2]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent.[2]
-
The first rinseate must be collected and disposed of as hazardous waste.[2]
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area.[2]
-
Deface the original label, and then the clean, dry container can be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[2]
In-Lab Neutralization of Small Quantities (If Permitted):
For very small quantities, in-lab neutralization may be an option, but this is strictly contingent on permission from your institution and compliance with local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1]
-
Procedure: This procedure should be performed in a fume hood while wearing all required PPE.[1]
-
If neutralizing a solid, dissolve it in a minimal amount of water.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), until the pH of the solution is between 5.5 and 9.0.[1]
-
Once neutralized, and only if permitted by your local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
This guide provides critical safety and logistical information for the handling and disposal of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[1][3] | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][6]
-
Waste Segregation : All chemical waste must be properly characterized and segregated.[6] Do not mix boronic acid waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.[6]
-
Solid Waste : Collect unused or contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[6]
-
Liquid Waste : If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Container Disposal : Empty containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] After rinsing and air drying in a well-ventilated area, the original label should be defaced before the container is disposed of according to institutional guidelines.[6]
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by EHS personnel or a licensed waste disposal company.[6]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
